molecular formula C28H28O4Si B101627 Tetrakis(4-methylphenyl) orthosilicate CAS No. 16714-41-3

Tetrakis(4-methylphenyl) orthosilicate

Cat. No.: B101627
CAS No.: 16714-41-3
M. Wt: 456.6 g/mol
InChI Key: QVRHUEBADCVHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lunresertib involves multiple steps, including the formation of key intermediates through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the synthesis involves the use of advanced organic chemistry techniques to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of lunresertib likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Lunresertib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of lunresertib, which may have different biological activities and properties .

Scientific Research Applications

Lunresertib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lunresertib is unique in its selective inhibition of PKMYT1. Similar compounds include:

Lunresertib stands out due to its potent and selective inhibition of PKMYT1, making it a promising candidate for targeted cancer therapy .

Properties

CAS No.

16714-41-3

Molecular Formula

C28H28O4Si

Molecular Weight

456.6 g/mol

IUPAC Name

tetrakis(4-methylphenyl) silicate

InChI

InChI=1S/C28H28O4Si/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20H,1-4H3

InChI Key

QVRHUEBADCVHJB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C

16714-41-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.